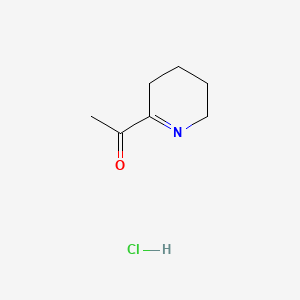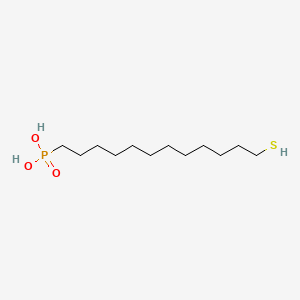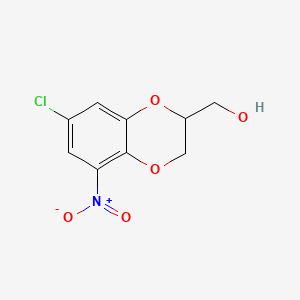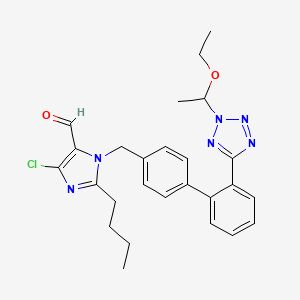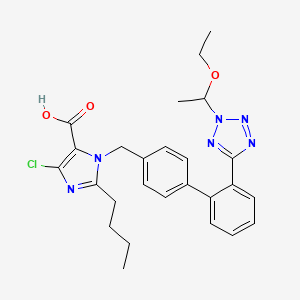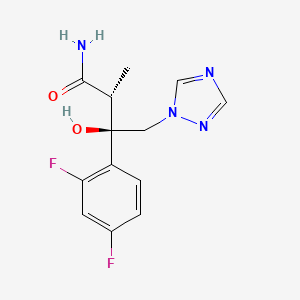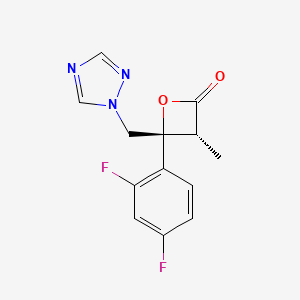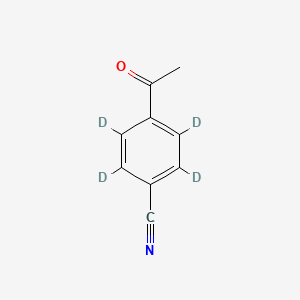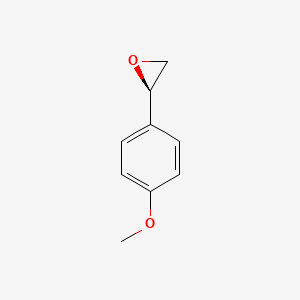![molecular formula C19H21NO2 B587024 N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide CAS No. 22684-91-9](/img/structure/B587024.png)
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[b,e]oxepin core, which is a tricyclic structure, and an amine oxide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo[b,e]oxepin core: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Introduction of the but-3-en-1-amine side chain: This step often involves nucleophilic substitution reactions.
N,N-Dimethylation: This is usually carried out using dimethylamine or a similar reagent.
Oxidation to form the N-oxide: This final step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups or the core structure.
Reduction: Reduction reactions can convert the N-oxide back to the amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or aromatic sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide functional group can participate in redox reactions, potentially altering the activity of these targets. The dibenzo[b,e]oxepin core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e]oxepin derivatives: Compounds with similar tricyclic structures but different functional groups.
Amine oxides: Other compounds featuring the N-oxide functional group.
Uniqueness
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide is unique due to its combination of a dibenzo[b,e]oxepin core and an N-oxide functional group. This dual feature provides distinct chemical reactivity and potential biological activity, setting it apart from other compounds with only one of these characteristics.
Properties
CAS No. |
22684-91-9 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 |
InChI Key |
QJCSDPQQGVJGQY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-] |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Synonyms |
3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide; N,N-Diethyldibenz[b,d]oxepin-11(6H),α-propylamine N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



